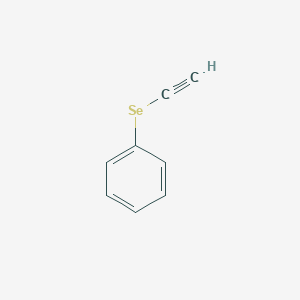

Benzene, (ethynylseleno)-

CAS No.: 65910-12-5

Cat. No.: VC20606500

Molecular Formula: C8H6Se

Molecular Weight: 181.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 65910-12-5 |

|---|---|

| Molecular Formula | C8H6Se |

| Molecular Weight | 181.10 g/mol |

| IUPAC Name | ethynylselanylbenzene |

| Standard InChI | InChI=1S/C8H6Se/c1-2-9-8-6-4-3-5-7-8/h1,3-7H |

| Standard InChI Key | OKYQFFAFTHBYFY-UHFFFAOYSA-N |

| Canonical SMILES | C#C[Se]C1=CC=CC=C1 |

Introduction

Structural and Electronic Characteristics of Benzene, (Ethynylseleno)-

Benzene, (ethynylseleno)-, features a benzene ring substituted with a selenoethynyl (-SeC≡CH) group. The selenium atom bridges the aromatic ring and the ethynyl moiety, creating a conjugated system that influences both electronic and steric properties. Compared to benzeneselenol, the ethynyl group introduces additional π-electron density, which may enhance resonance stabilization and alter reactivity patterns .

Key structural parameters (theoretical):

-

Bond lengths: The C-Se bond in selenoethynyl groups typically measures ~1.90–1.95 Å, slightly shorter than C-S bonds due to selenium’s larger atomic radius.

-

Bond angles: The Se-C≡C bond angle approximates 180°, consistent with sp-hybridization at the ethynyl carbon.

Synthetic Pathways to Benzene, (Ethynylseleno)-

Grignard Reagent-Based Synthesis

Analogous to benzeneselenol synthesis , benzene, (ethynylseleno)-, may be prepared via reactions of phenylmagnesium bromide (PhMgBr) with selenium, followed by ethynylation:

-

Selenium incorporation:

-

Ethynyl group introduction:

This route remains hypothetical but is grounded in established selenol synthesis methodologies .

Diselenide Reduction and Functionalization

Diphenyldiselenide (PhSeSePh), a common benzeneselenol precursor , could be reduced to PhSe⁻, which might subsequently react with ethynylating agents (e.g., acetylene gas under catalytic conditions):

Reactivity and Stability

Oxidative Susceptibility

The diselenide product could be reconverted to the selenol via reduction .

Acid-Base Behavior

The acidity of PhSeC≡CH is expected to exceed that of benzeneselenol (pKₐ ≈ 5.9) due to the electron-withdrawing ethynyl group, potentially lowering the pKₐ to ~4.5–5.0. This enhances nucleophilicity of the conjugate base (PhSeC≡C⁻), making it a potent reagent in substitution reactions.

Applications in Organic Synthesis

Nucleophilic Selenium Transfer

The PhSeC≡C⁻ anion can act as a selenium nucleophile in C-Se bond-forming reactions, analogous to PhSe⁻ . For example:

This reactivity is valuable in synthesizing selenoalkynes for materials science applications.

Coordination Chemistry

The ethynylseleno group’s linear geometry and π-system facilitate coordination to transition metals, enabling catalytic applications. For instance, Pd(II) complexes of PhSeC≡CH could mediate Sonogashira-type couplings.

Future Research Directions

-

Spectroscopic Characterization: Experimental determination of IR, NMR, and UV-Vis spectra to validate theoretical models.

-

Catalytic Applications: Exploration of PhSeC≡CH in cross-coupling reactions and polymer synthesis.

-

Toxicological Profiling: Risk assessment akin to BTEX compounds , given structural similarities to benzene derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume